

Physicochemical Properties of 5-Hydroxyisoindoline: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Isoindolin-5-ol	
Cat. No.:	B105855	Get Quote

Disclaimer: Publicly available experimental data specifically for 5-hydroxyisoindoline is limited. This guide summarizes the available predicted data and the experimental data for the closely related analogue, 5-hydroxyisoindoline-1,3-dione. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and guidance for experimental design.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to distribution and target engagement. While specific experimental values for 5-hydroxyisoindoline are not readily found in the public domain, predicted values and data for the analogous compound, 5-hydroxyisoindoline-1,3-dione, offer valuable insights.

Data Presentation: 5-Hydroxyisoindoline-1,3-dione

The following table summarizes the available quantitative data for 5-hydroxyisoindoline-1,3-dione (CAS Number: 50727-06-5).



Property	Value	Source
Molecular Weight	163.13 g/mol	INVALID-LINK[1]
Melting Point	290 °C	ChemicalBook
pKa (Predicted)	6.98 ± 0.20	ChemicalBook
logP (Predicted)	0.8	INVALID-LINK[1]

Solubility of 5-Hydroxyisoindoline-1,3-dione:

- Polar Solvents: The presence of a hydroxyl group enhances solubility in polar solvents. It demonstrates good solubility in dimethyl sulfoxide (DMSO), ethanol, and methanol.[2]
- Non-polar Solvents: Limited solubility is observed in non-polar solvents such as hexane and cyclohexane.[2]
- pH-Dependent Solubility: The solubility is expected to be pH-dependent due to the ionizable phenolic hydroxyl group.[2]

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally determine the properties of 5-hydroxyisoindoline or its derivatives, the following are detailed, generalized protocols for key experiments.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid.

Methodology:

 Sample Preparation: A small amount of the dry, crystalline compound is packed into a thinwalled capillary tube, sealed at one end, to a height of 2-3 mm.



- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the
 expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of high purity.[3]

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) of an ionizable group.

Methodology:

- Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM). The ionic strength is kept constant using an electrolyte like KCI.[4]
- Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[4][5][6]

Solubility Determination (Kinetic Shake-Flask Method)

This high-throughput method assesses the solubility of a compound in an aqueous buffer.

Methodology:



- Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent, typically DMSO (e.g., 10-20 mM).[7][8]
- Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.
- Incubation: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each
 well. The plate is then sealed and shaken at a constant temperature for a set period (e.g., 12 hours) to allow for equilibration.[7]
- Separation of Undissolved Compound: The plate is centrifuged or filtered to separate any precipitated solid.[8]
- Quantification: The concentration of the compound in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, by comparing the signal to a standard curve.[7][8]

logP Determination (Shake-Flask Method)

This classic method measures the partition coefficient of a compound between an organic and an aqueous phase.

Methodology:

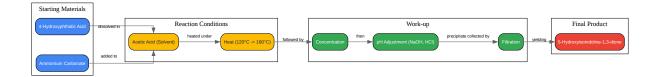
- Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., PBS, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- Compound Addition: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
- Partitioning: The two phases are combined in a vessel and shaken vigorously for a set period to allow the compound to partition between the two immiscible liquids until equilibrium is reached.[9][10]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.



- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).[10]
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations: Workflows and Pathways Synthesis of 5-Hydroxyisoindoline-1,3-dione

The following diagram illustrates a common synthetic route to 5-hydroxyisoindoline-1,3-dione.



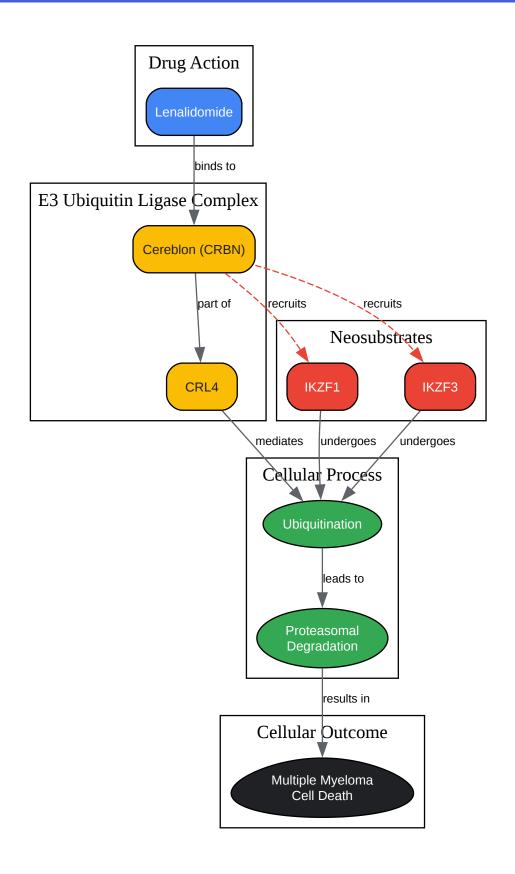
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Caption: Synthetic workflow for 5-hydroxyisoindoline-1,3-dione.

Representative Signaling Pathway: Lenalidomide Mechanism of Action

Isoindoline derivatives are the core scaffolds of immunomodulatory drugs (IMiDs) like lenalidomide. The following diagram illustrates the mechanism by which lenalidomide exerts its anti-cancer effects in multiple myeloma, which involves the modulation of an E3 ubiquitin ligase complex.





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